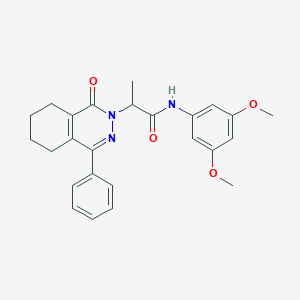
2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate, also known as MBOPC, is a synthetic compound that has gained significant attention in the field of scientific research. MBOPC is a pyrrolidinecarboxylate derivative that has been studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, research has shown that 2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate may exert its therapeutic effects through various pathways, including the inhibition of oxidative stress, inflammation, and apoptosis. 2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate has also been shown to modulate the activity of various enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and N-methyl-D-aspartate receptors.
Biochemical and Physiological Effects:
2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate has been shown to have various biochemical and physiological effects. In cancer research, 2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate has been shown to induce apoptosis and inhibit cell proliferation through the activation of caspases and the inhibition of cyclin-dependent kinases. In Alzheimer's disease research, 2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate has been shown to reduce amyloid-beta accumulation and improve cognitive function through the inhibition of acetylcholinesterase and the modulation of N-methyl-D-aspartate receptors. In Parkinson's disease research, 2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate has been shown to protect dopaminergic neurons and improve motor function through the inhibition of oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, there are also limitations to using 2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate in lab experiments, including its limited solubility in aqueous solutions and the need for further optimization of reaction conditions to improve yield and purity.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate. One direction is to investigate the potential therapeutic applications of 2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate in other diseases, including cardiovascular disease and diabetes. Another direction is to optimize the synthesis method of 2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate and to identify potential drug targets for its therapeutic applications.
Synthesemethoden
The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 3-methoxyphenylacetic acid with benzylamine to form an amide intermediate. This intermediate is then reacted with ethyl chloroformate to form the final product, 2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate. The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate has been reported in several research articles, and the yield and purity of the final product have been optimized through various reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, 2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate has been shown to improve cognitive function and reduce amyloid-beta accumulation. In Parkinson's disease research, 2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate has been shown to protect dopaminergic neurons and improve motor function.
Eigenschaften
Produktname |
2-(3-Methoxyphenyl)-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Molekularformel |
C21H21NO5 |
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 1-benzyl-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21NO5/c1-26-18-9-5-8-16(10-18)19(23)14-27-21(25)17-11-20(24)22(13-17)12-15-6-3-2-4-7-15/h2-10,17H,11-14H2,1H3 |
InChI-Schlüssel |
YVFLUNSIPOUOJU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






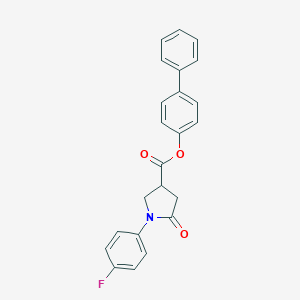
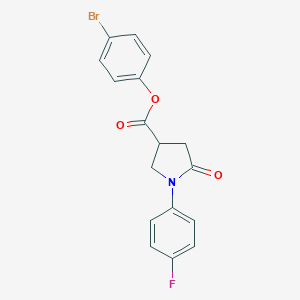

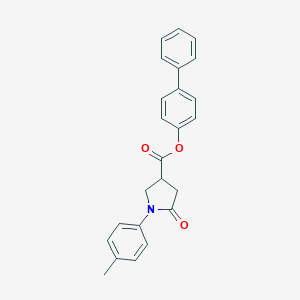

![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B271019.png)

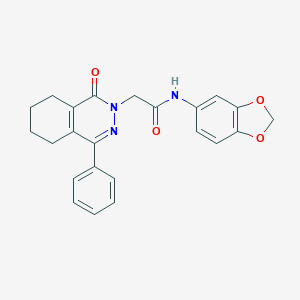
![N-[3-(methylthio)phenyl]-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide](/img/structure/B271023.png)
